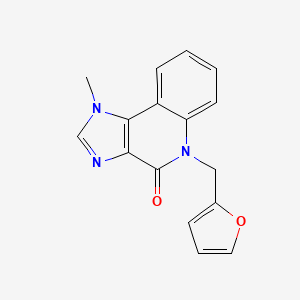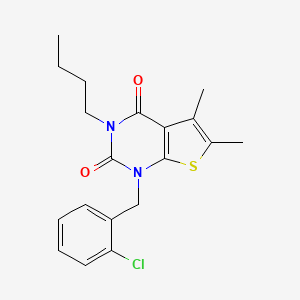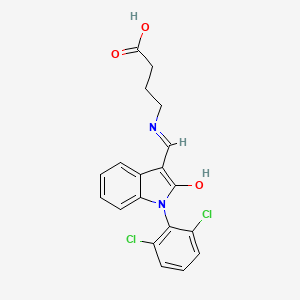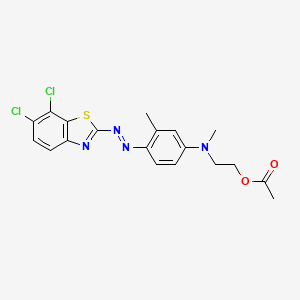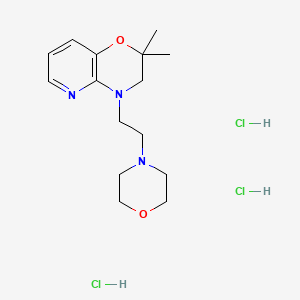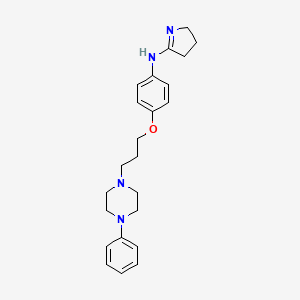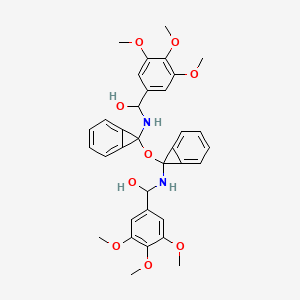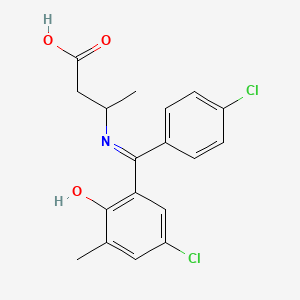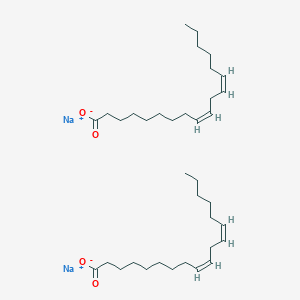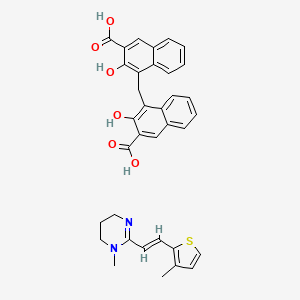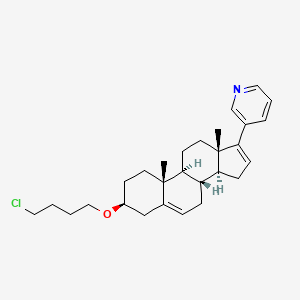
3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridazinone ring substituted with dichloro and sulfonyl groups, which contribute to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.
Introduction of Dichloro Groups: Chlorination of the pyridazinone ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile reactivity.
作用机制
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The presence of dichloro and sulfonyl groups enhances its binding affinity and specificity towards certain enzymes and receptors.
相似化合物的比较
Similar Compounds
3(2H)-Pyridazinone, 4,5-dichloro-2-phenyl-: Lacks the sulfonyl group, resulting in different chemical properties and reactivity.
3(2H)-Pyridazinone, 4-chloro-2-((2,4-dichlorophenyl)sulfonyl)-:
Uniqueness
The unique combination of dichloro and sulfonyl groups in 3(2H)-Pyridazinone, 4,5-dichloro-2-((2,4-dichlorophenyl)sulfonyl)- imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and interact with biological targets sets it apart from similar compounds.
属性
CAS 编号 |
155164-62-8 |
|---|---|
分子式 |
C10H4Cl4N2O3S |
分子量 |
374.0 g/mol |
IUPAC 名称 |
4,5-dichloro-2-(2,4-dichlorophenyl)sulfonylpyridazin-3-one |
InChI |
InChI=1S/C10H4Cl4N2O3S/c11-5-1-2-8(6(12)3-5)20(18,19)16-10(17)9(14)7(13)4-15-16/h1-4H |
InChI 键 |
NQHSCBFGRVCBOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


